molecular formula C17H14BrN5S B13368654 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B13368654
M. Wt: 400.3 g/mol
InChI Key: DGVNUJONZMUHQO-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

The synthesis of 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been found to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with target receptors contributes to its bioactivity.

Comparison with Similar Compounds

Similar compounds to 4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline include other triazolothiadiazine derivatives. These compounds share the triazole and thiadiazole rings but differ in their substituents, leading to variations in their pharmacological activities and applications . Some examples of similar compounds are:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting bioactivities.

Properties

Molecular Formula

C17H14BrN5S

Molecular Weight

400.3 g/mol

IUPAC Name

4-[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14BrN5S/c1-22(2)14-9-5-12(6-10-14)16-21-23-15(19-20-17(23)24-16)11-3-7-13(18)8-4-11/h3-10H,1-2H3

InChI Key

DGVNUJONZMUHQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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